3-Methylquinolin-2-amine hydrochloride
Overview
Description
3-Methylquinolin-2-amine hydrochloride: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a quinoline core structure with a methyl group at the 3-position and an amine group at the 2-position, forming a hydrochloride salt.
Mechanism of Action
Target of Action
3-Methylquinolin-2-amine hydrochloride, like other quinoline derivatives, is believed to interact with various targets in the body. Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives have been found to inhibit key enzymes or modulate receptor activity, leading to changes in cellular functions .
Biochemical Pathways
For instance, some quinoline derivatives have been found to affect the PI3K/AKT/mTOR pathway, which plays a role in cell proliferation and survival .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and antimalarial effects . For instance, some quinoline derivatives have been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-2-amine hydrochloride can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-aminobenzylamine with acrolein in the presence of a strong acid like hydrochloric acid can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 3-Methylquinolin-2-amine hydrochloride is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit significant biological activities, making them valuable in drug discovery .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of anticancer drugs .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Quinoline: The parent compound of 3-Methylquinolin-2-amine hydrochloride, known for its antimalarial properties.
2-Methylquinoline: A similar compound with a methyl group at the 2-position instead of the 3-position.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 3-position and an amine group at the 2-position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-methylquinolin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGBYVRCRXEOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592365 | |
Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172338-91-8 | |
Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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